4-Ethynylpiperidine
Overview
Description
4-Ethynylpiperidine is a heterocyclic organic compound with the molecular formula C7H11N . It has an average mass of 109.169 Da and a monoisotopic mass of 109.089149 Da . The compound also exists in a hydrochloride form with a molecular weight of 145.63 .
Synthesis Analysis
A synthesis method of 4-ethynylpiperidine has been described in a patent . The method involves performing a Wittig reaction on the carbonyl of a compound under the action of strong alkali to generate a compound. This compound is then hydrolyzed to generate another compound. A Corey-Fuchs reaction is carried out on this compound to obtain a formula. The compound is then reacted with a strong base, and then with a silicon reagent to generate 4-ethynylpiperidine .Molecular Structure Analysis
The molecular structure of 4-Ethynylpiperidine consists of a piperidine ring with an ethynyl group attached to the 4-position . The compound has a density of 0.9±0.1 g/cm3, a boiling point of 143.8±29.0 °C at 760 mmHg, and a vapor pressure of 5.3±0.3 mmHg at 25°C .Physical And Chemical Properties Analysis
4-Ethynylpiperidine has a density of 0.9±0.1 g/cm3, a boiling point of 143.8±29.0 °C at 760 mmHg, and a vapor pressure of 5.3±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.1±3.0 kJ/mol and a flash point of 32.9±19.7 °C .Scientific Research Applications
Synthesis and Biological Properties
A study conducted by Yu et al. (2009) developed a methodology to synthesize a series of alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols. These compounds exhibited a range of biological activities, including analgesic, anti-bacterial, anti-spasmotic, and anti-allergic properties. The study found that several ethynyl-substituted agents displayed significant analgesic activity, moderate anti-bacterial action against common pathogens, and anti-spasmotic abilities, particularly in preparations of 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidines. These findings indicate the potential of ethynylpiperidines in developing new pharmacological agents with diverse biological activities (Yu et al., 2009).
Electrochemical Applications
Mehrdadian et al. (2021) studied the electrochemical oxidation of 4-ethynylaniline, a related compound, and its application in the green electrochemical synthesis of diazine compounds. Their research demonstrated that the electrochemical protocol could produce these compounds with potential antibiotic activity. Molecular docking of some receptors and the azo product from this process indicated an inhibitory effect against receptors, suggesting the utility of 4-ethynyl derivatives in electrochemical synthesis with potential biomedical applications (Mehrdadian et al., 2021).
Transdermal Delivery for Neurological Recovery
Clark et al. (2019) explored the transdermal delivery of 4-aminopyridine for accelerating motor functional recovery and improving nerve morphology following nerve injury in mice. This study demonstrated that4-aminopyridine, when delivered through the skin, could enhance functional recovery and nerve conduction, suggesting its potential for transdermal therapeutic applications in neurological conditions (Clark et al., 2019).
DNA Damage and Cellular Response
Kohlmeier et al. (2013) investigated 5-ethynyl-2′-deoxyuridine (EdU), a related compound to 4-Ethynylpiperidine, to monitor DNA synthesis. They found that EdU incorporation into DNA during long-term cell culture could lead to DNA damage response and cell death in various cell types. This study is significant in understanding the cellular responses to ethynyl-substituted compounds and their potential implications in genomic stability (Kohlmeier et al., 2013).
Synthesis of Fluorinated Gamma-Amino Acids
Surmont et al. (2010) explored synthetic strategies for 4-substituted 3,3-difluoropiperidines, which have potential as building blocks in medicinal chemistry. They successfully synthesized N-protected 3,3-difluoroisonipecotic acid and other derivatives, indicating the relevance of 4-substituted piperidines in the synthesis of novel gamma-amino acids and their potential applications in drug development (Surmont et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-ethynylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-7-3-5-8-6-4-7/h1,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOORBMXLUBSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412959 | |
Record name | 4-ethynylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylpiperidine | |
CAS RN |
738577-08-7 | |
Record name | 4-Ethynylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=738577-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ethynylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70412959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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